(2E)-3-(1-benzofuran-2-yl)acrylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(1-benzofuran-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H,(H,12,13)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFAXPKHRUZJFC-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

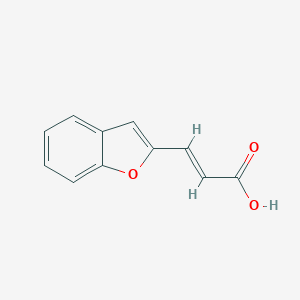

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132376-67-1 |

Source

|

| Record name | (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2E)-3-(1-benzofuran-2-yl)acrylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of (2E)-3-(1-Benzofuran-2-yl)acrylic Acid

Introduction: The fusion of heterocyclic scaffolds with pharmacologically relevant side chains is a cornerstone of modern medicinal chemistry. Among these, the benzofuran nucleus stands out as a "privileged scaffold," appearing in numerous natural products and clinically approved drugs exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When derivatized with an acrylic acid moiety at the 2-position, the resulting molecule, (2E)-3-(1-benzofuran-2-yl)acrylic acid, combines the structural rigidity and electronic properties of the benzofuran ring with the reactive potential of an α,β-unsaturated carboxylic acid. This unique combination makes it a highly valuable building block for the synthesis of complex therapeutic agents and a target of interest for biological screening.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (2E)-3-(1-benzofuran-2-yl)acrylic acid, designed for researchers and professionals in drug development and organic synthesis.

Physicochemical and Spectroscopic Profile

Understanding the fundamental physicochemical and spectroscopic characteristics of a molecule is critical for its application in synthesis and biological assays. While some experimental data for this specific molecule is not widely published, its properties can be reliably predicted from its constituent parts and closely related analogs.

Core Properties and Identifiers

The fundamental identifiers and calculated properties for (2E)-3-(1-benzofuran-2-yl)acrylic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(1-Benzofuran-2-yl)prop-2-enoic acid | [4] |

| CAS Number | 132376-67-1 | [4] |

| Molecular Formula | C₁₁H₈O₃ | [4] |

| Molecular Weight | 188.18 g/mol | [4] |

| Canonical SMILES | O=C(O)/C=C/C1=CC2=C(C=CC=C2)O1 | [4] |

| Physical Form | Expected to be a solid at room temperature. | - |

| Melting Point | Not reported in available literature. | - |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and alcohols. | - |

| pKa | Estimated to be around 4.0-4.5, similar to other acrylic acids. | [5] |

Spectroscopic Signature

The spectroscopic profile is crucial for structural confirmation and purity assessment. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.[6][7]

-

¹H NMR Spectroscopy:

-

Vinyl Protons: Two doublets are expected for the acrylic acid protons (H-α and H-β) in the range of δ 6.0-8.0 ppm. The large coupling constant (J ≈ 15-16 Hz) between them will confirm the (E)-stereochemistry.

-

Benzofuran Protons: A singlet for the furan proton (H-3) will likely appear around δ 7.0-7.5 ppm. The four protons on the benzene ring will present as a complex multiplet system between δ 7.2-7.8 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected in the δ 165-175 ppm region.

-

Alkene Carbons: The α and β carbons of the acrylic acid moiety will appear between δ 115-145 ppm.

-

Benzofuran Carbons: Eight distinct signals are expected for the benzofuran ring, with quaternary carbons (e.g., C2, C3a, C7a) and protonated carbons resonating in the aromatic region (δ 105-160 ppm).[7]

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the conjugated carboxylic acid carbonyl.

-

C=C Stretch: Absorptions around 1620-1640 cm⁻¹ for the alkene and aromatic C=C bonds.

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ (C-O of acid) and 1000-1100 cm⁻¹ (C-O-C of furan) regions.[6]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be readily observable at m/z 188 or 189, respectively.

-

A characteristic fragmentation pattern would involve the loss of CO₂ (44 Da) and H₂O (18 Da) from the parent ion.

-

Synthesis and Mechanistic Insights

The most direct and efficient route for preparing (2E)-3-(1-benzofuran-2-yl)acrylic acid is the Doebner modification of the Knoevenagel condensation .[8][9] This classic reaction provides excellent stereocontrol, yielding predominantly the (E)-isomer.

Causality in Synthetic Design

The choice of the Doebner-Knoevenagel reaction is guided by several factors:

-

Starting Material Availability: The precursors, benzofuran-2-carbaldehyde and malonic acid, are commercially available or can be synthesized via established methods.[2]

-

Stereoselectivity: The reaction mechanism inherently favors the formation of the more thermodynamically stable (E)-alkene.

-

Reaction Conditions: The use of pyridine as both a solvent and a weak base, often with a catalytic amount of a stronger amine like piperidine, provides mild conditions that are tolerant of the benzofuran ring.

-

In-Situ Decarboxylation: The Doebner modification uniquely combines the condensation and decarboxylation steps into a single operation, improving process efficiency.[8]

Reaction Mechanism

The reaction proceeds through a well-understood pathway involving initial formation of a carbanion, nucleophilic attack on the aldehyde, dehydration, and finally, decarboxylation.

Caption: Mechanism of the Doebner-Knoevenagel Condensation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzofuran-2-carbaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Solvent/Catalyst Addition: Add anhydrous pyridine (5-10 volumes) to the flask, followed by a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 115 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography), observing the disappearance of the aldehyde. The evolution of CO₂ gas will be apparent.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (added until pH < 2). This neutralizes the pyridine and protonates the product, causing it to precipitate.

-

Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and any unreacted malonic acid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure (2E)-3-(1-benzofuran-2-yl)acrylic acid.

Chemical Reactivity and Derivatization Potential

The molecule's dual functionality provides two distinct handles for chemical modification, making it a versatile scaffold for building molecular libraries.

Reactivity of the Benzofuran Ring

The benzofuran ring is electron-rich and undergoes electrophilic aromatic substitution. While theoretical models suggest higher electron density at the C3 position, electrophilic attack often occurs at the C2 position due to the superior stability of the resulting carbocation intermediate (a resonance-stabilized benzylic cation).[10][11] However, since the C2 position is already substituted, further electrophilic substitutions (e.g., nitration, halogenation, Friedel-Crafts acylation) will be directed to the benzene portion of the ring, primarily at the C5 and C7 positions.

Reactivity of the α,β-Unsaturated Carboxylic Acid

This functional group is a cornerstone of synthetic utility:

-

Carboxylic Acid Reactions: Standard reactions such as esterification (Fischer, DCC coupling) or amidation can be performed to modify the carboxyl group, which is often done to improve pharmacokinetic properties like cell permeability.[12]

-

Conjugate Addition (Michael Addition): The electron-withdrawing nature of the carboxyl group makes the β-carbon electrophilic and susceptible to attack by nucleophiles (e.g., thiols, amines). This reactivity is particularly relevant in a biological context, as it can lead to covalent binding with cysteine residues on proteins.[13][14] In drug design, this "Michael acceptor" characteristic can be exploited for covalent inhibition of target enzymes.

Caption: Key Derivatization Pathways for the Scaffold.

Biological Significance and Therapeutic Potential

Benzofuran derivatives are widely recognized for their pharmacological activities.[15][16] The structural features of (2E)-3-(1-benzofuran-2-yl)acrylic acid make it a promising candidate for drug discovery programs. The planar benzofuran system can facilitate π-π stacking interactions with biological targets, while the acrylic acid moiety provides a key hydrogen bonding site and a potential covalent warhead.

Proposed Biological Screening Workflow

A logical first step for evaluating the therapeutic potential of this molecule would be to screen it against common cellular models of cancer and microbial pathogens.

Caption: General Workflow for Biological Activity Screening.

Conclusion

(2E)-3-(1-Benzofuran-2-yl)acrylic acid is a molecule of significant interest, bridging the gap between foundational heterocyclic chemistry and applied medicinal science. Its straightforward and stereoselective synthesis via the Doebner-Knoevenagel condensation makes it readily accessible. The compound's dual reactivity—at the benzofuran ring and the α,β-unsaturated carboxylic acid—provides a rich platform for synthetic diversification. Given the well-documented biological importance of the benzofuran scaffold, this compound serves as a high-potential starting point for the development of novel therapeutics.

References

Sources

- 1. Benzofuran synthesis [organic-chemistry.org]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2E)-3-(1-Benzofuran-2-yl)prop-2-enoic acid 95% | CAS: 132376-67-1 | AChemBlock [achemblock.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. (Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]

- 9. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 22723_lec7.ppt [slideshare.net]

- 12. mdpi.com [mdpi.com]

- 13. Bioactivation of α, β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 16. op.niscair.res.in [op.niscair.res.in]

An In-Depth Technical Guide to the Synthesis of (2E)-3-(1-benzofuran-2-yl)acrylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to (2E)-3-(1-benzofuran-2-yl)acrylic acid, a valuable building block in medicinal chemistry and materials science. The benzofuran scaffold is a prominent feature in numerous biologically active natural and synthetic compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the most effective synthetic strategies. We will primarily focus on the Knoevenagel condensation and Perkin reaction, two classical and reliable methods for the formation of α,β-unsaturated carboxylic acids.

Introduction: The Significance of the Benzofuran Moiety

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1][3] The fusion of a benzene ring with a furan ring creates a rigid, planar structure that can effectively interact with various biological targets. The versatility of the benzofuran ring system allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.

(2E)-3-(1-benzofuran-2-yl)acrylic acid, in particular, serves as a key intermediate in the synthesis of more complex molecules. The presence of the acrylic acid moiety provides a reactive handle for further chemical modifications, such as amidation, esterification, and cycloaddition reactions, making it an attractive starting material for the generation of compound libraries for high-throughput screening.

Retrosynthetic Analysis and Key Synthetic Strategies

The most logical disconnection for (2E)-3-(1-benzofuran-2-yl)acrylic acid points to benzofuran-2-carbaldehyde as the key precursor. The carbon-carbon double bond of the acrylic acid can be formed through several established olefination reactions. This guide will detail the two most prominent and practical approaches:

-

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

-

Perkin Reaction: This method utilizes the condensation of an aromatic aldehyde with an acid anhydride and its corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid.

A third, more modern approach, the Heck Reaction , which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, will also be briefly discussed as a potential alternative route.

Synthesis of the Key Precursor: Benzofuran-2-carbaldehyde

The successful synthesis of the target molecule is contingent on the availability of high-purity benzofuran-2-carbaldehyde. While commercially available, its synthesis in the laboratory is often necessary. A common and effective method for its preparation is the Vilsmeier-Haack reaction of benzofuran.

Vilsmeier-Haack Formulation of Benzofuran

This reaction introduces a formyl group onto the electron-rich benzofuran ring, typically at the 2-position.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of benzofuran.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool a solution of N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of benzofuran in a minimal amount of DMF to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure benzofuran-2-carbaldehyde.

Synthesis of (2E)-3-(1-benzofuran-2-yl)acrylic Acid

Pathway 1: Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient method for the synthesis of (2E)-3-(1-benzofuran-2-yl)acrylic acid from benzofuran-2-carbaldehyde and malonic acid. The Doebner modification, which utilizes pyridine as both the catalyst and solvent, is particularly effective as it facilitates the decarboxylation of the intermediate dicarboxylic acid.

Reaction Scheme:

Caption: Knoevenagel condensation for the synthesis of the target molecule.

Experimental Protocol:

-

To a solution of benzofuran-2-carbaldehyde (1.0 eq) in pyridine, add malonic acid (1.2 eq) and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux for 3-4 hours. The evolution of carbon dioxide will be observed.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

A solid precipitate of (2E)-3-(1-benzofuran-2-yl)acrylic acid will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine hydrochloride.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure product.[4][5][6]

Pathway 2: Perkin Reaction

The Perkin reaction provides an alternative route to the target molecule, involving the reaction of benzofuran-2-carbaldehyde with acetic anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding acid (e.g., sodium acetate).

Reaction Scheme:

Caption: Perkin reaction for the synthesis of the target molecule.

Experimental Protocol:

-

In a round-bottom flask, combine benzofuran-2-carbaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq).

-

Heat the mixture in an oil bath at 180 °C for 5-6 hours.

-

Cool the reaction mixture and add a solution of sodium carbonate to hydrolyze the excess acetic anhydride.

-

Boil the mixture for a short period, then filter it hot to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude (2E)-3-(1-benzofuran-2-yl)acrylic acid.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol/water.

Alternative Pathway: Heck Reaction

Reaction Scheme:

Caption: Heck reaction as an alternative synthetic route.

This method, while effective, requires the synthesis of 2-bromobenzofuran and the use of a palladium catalyst, which may be less cost-effective for large-scale synthesis compared to the classical methods.

Purification and Characterization

Purification:

The primary method for purifying the final product is recrystallization. A mixed solvent system of ethanol and water is generally effective. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of (2E)-3-(1-benzofuran-2-yl)acrylic acid will form.[4][5][6]

Characterization:

The structure and purity of the synthesized (2E)-3-(1-benzofuran-2-yl)acrylic acid should be confirmed by various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzofuran ring, the vinylic protons of the acrylic acid moiety (with a large coupling constant indicative of the E-isomer), and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the carbons of the benzofuran ring system. |

| FT-IR | A broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and characteristic C=C stretching vibrations for the aromatic ring and the alkene. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₈O₃, MW: 188.18 g/mol ).[7] |

| Melting Point | A sharp melting point is indicative of high purity. |

Comparative Analysis of Synthetic Pathways

| Pathway | Advantages | Disadvantages |

| Knoevenagel Condensation | High yields, mild reaction conditions, simple workup. | Requires the use of pyridine, which is a toxic and unpleasant solvent. |

| Perkin Reaction | Avoids the use of pyridine, uses readily available reagents. | Requires high reaction temperatures, may lead to lower yields and more side products. |

| Heck Reaction | High functional group tolerance, good stereoselectivity. | Requires an expensive palladium catalyst, and the synthesis of a halogenated precursor. |

Conclusion

This technical guide has outlined the primary and most effective synthetic pathways for the preparation of (2E)-3-(1-benzofuran-2-yl)acrylic acid. The Knoevenagel condensation and the Perkin reaction, both starting from the readily accessible benzofuran-2-carbaldehyde, represent the most practical and scalable methods for its synthesis. The choice between these two methods will depend on the specific laboratory capabilities and scale of the synthesis. The provided detailed protocols and characterization data will serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the synthesis of this important chemical building block.

References

-

Recrystallization of Cinnamic acid and Tryptamine Part I. (2020, October 9). YouTube. Retrieved from [Link]

-

Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective. (2023, August 7). Brainly. Retrieved from [Link]

-

Mixed Solvent Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Retrieved from [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Scientific Research Publishing. Retrieved from [Link]

-

Some recent approaches to the synthesis of 2-substituted benzofurans. PubMed. Retrieved from [Link]

-

Esterification, Purification and Identification of Cinnamic Acid Esters. SCIRP. Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Retrieved from [Link]

-

Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Retrieved from [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Retrieved from [Link]

-

Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Retrieved from [Link]

-

Perkin Reaction. Cambridge University Press. Retrieved from [Link]

-

Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer. DergiPark. Retrieved from [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Retrieved from [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer. JOURNAL OF MATERIALS AND ELECTRONIC DEVICES. Retrieved from [Link]

-

Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. ResearchGate. Retrieved from [Link]

-

One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. National Institutes of Health. Retrieved from [Link]

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Retrieved from [Link]

-

Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. ResearchGate. Retrieved from [Link]

-

Malonic acid, benzal-, diethyl ester. Organic Syntheses. Retrieved from [Link]

-

A Novel One-pot Three-step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. SciELO. Retrieved from [Link]

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. easpublisher.com [easpublisher.com]

- 4. m.youtube.com [m.youtube.com]

- 5. brainly.com [brainly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. (2E)-3-(1-Benzofuran-2-yl)prop-2-enoic acid 95% | CAS: 132376-67-1 | AChemBlock [achemblock.com]

A Technical Guide to the Biological Activity Screening of (2E)-3-(1-benzofuran-2-yl)acrylic acid

Preamble: The Rationale for a Structured, Multi-Tiered Screening Approach

The benzofuran scaffold is a privileged heterocyclic system, prevalent in numerous natural products and synthetic compounds that exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects.[1][2][3][4] The target compound, (2E)-3-(1-benzofuran-2-yl)acrylic acid (CAS No: 132376-67-1), combines this benzofuran core with an acrylic acid moiety, a known pharmacophore that can influence reactivity and molecular interactions.[5] A comprehensive evaluation of its biological potential, therefore, cannot be a monolithic endeavor. It demands a phased, hierarchical screening cascade that begins with broad, predictive assessments and progressively narrows to specific, mechanistic investigations.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow designed to efficiently build a comprehensive biological profile of the molecule. We will proceed from in silico predictions that establish a theoretical foundation, to a battery of primary in vitro assays to uncover broad biological effects, and finally, to targeted secondary assays to elucidate potential mechanisms of action. Each stage is designed to be self-validating, incorporating the necessary controls to ensure data integrity and reproducibility.

Part 1: The Predictive Foundation - In Silico Profiling

Before committing resources to wet-lab experiments, a computational assessment is an indispensable first step in modern drug discovery.[6][7] It provides a crucial forecast of the molecule's drug-like properties and potential liabilities, guiding the prioritization of subsequent in vitro assays.[8][9]

Core Objective: Assessing "Drug-Likeness" and ADMET Profile

The goal is to determine if the compound possesses physicochemical characteristics consistent with known orally bioavailable drugs and to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[10]

Key Computational Analyses:

-

Lipinski's Rule of Five: A foundational rule set to evaluate oral bioavailability. The parameters are Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).[11]

-

ADMET Predictions: Utilizing established computational models and software (e.g., ADMET Predictor®, QikProp) to estimate properties like aqueous solubility, blood-brain barrier permeability, cytochrome P450 metabolism, and potential toxicity endpoints like hERG channel blockade or Ames mutagenicity.[9][11][12]

Workflow & Data Interpretation:

The screening process begins with computational analysis to filter and prioritize compounds before synthesis and wet-lab testing.

Caption: In Silico screening workflow for initial compound assessment.

Sample Data Presentation:

All quantitative computational data should be summarized for clear comparison against established thresholds for drug-like molecules.

| Property | Predicted Value | Threshold (Lipinski's Rule) | Assessment |

| Molecular Weight ( g/mol ) | 188.18 | < 500 | Pass |

| LogP | Value from software | < 5 | Pass/Fail |

| H-Bond Donors | 1 | < 5 | Pass |

| H-Bond Acceptors | 3 | < 10 | Pass |

| ADMET Parameter | Predicted Value | Desired Range | Assessment |

| Aqueous Solubility (logS) | Value from software | > -4 | Favorable/Unfavorable |

| Caco-2 Permeability (nm/s) | Value from software | > 1 x 10⁻⁶ | High/Low |

| hERG Inhibition | Value from software | Non-inhibitor | Low/High Risk |

Part 2: Primary In Vitro Screening - A Broad Spectrum Assessment

Based on the favorable physicochemical profile suggested by in silico analysis, we proceed to a panel of primary in vitro assays. This tier is designed to cast a wide net, identifying potential biological activities efficiently. Given the known properties of the benzofuran class, we will prioritize antimicrobial, antioxidant, and cytotoxic screening.[3][4]

Antimicrobial Activity Screening

Causality: The benzofuran nucleus is a core component of many natural and synthetic antimicrobial agents.[1][13][14] Therefore, assessing the compound's ability to inhibit the growth of clinically relevant bacteria and fungi is a logical starting point.

-

Preparation: Dissolve (2E)-3-(1-benzofuran-2-yl)acrylic acid in dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls (Self-Validation):

-

Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative Control: Media-only wells to confirm sterility.

-

Vehicle Control: Wells containing the highest concentration of DMSO used, to ensure the solvent has no antimicrobial effect.

-

Growth Control: Wells with inoculum and media but no compound.

-

-

Incubation: Incubate plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Endpoint Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Test Organism | Strain | MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 | Ciprofloxacin: 0.5 |

| Escherichia coli | ATCC 25922 | 64 | Ciprofloxacin: 0.25 |

| Candida albicans | ATCC 90028 | 32 | Fluconazole: 1 |

| Pseudomonas aeruginosa | ATCC 27853 | >256 | Ciprofloxacin: 1 |

Antioxidant Capacity Assessment

Causality: Many phenolic and heterocyclic compounds, including benzofurans, can act as antioxidants by scavenging free radicals or chelating metal ions.[15][16] This activity is implicated in anti-inflammatory and neuroprotective effects. We will use two complementary assays to assess different mechanisms.

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[17][18]

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compound in methanol.

-

Reaction: In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of the DPPH solution.

-

Controls:

-

Positive Control: Ascorbic acid or Trolox.[17]

-

Blank: Methanol only.

-

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

This assay measures the compound's ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, a measure of electron-donating capacity.[16]

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Reaction: Add a small volume of the test compound solution to the FRAP reagent and incubate at 37°C.

-

Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm after a set time (e.g., 4 minutes).

-

Quantification: Create a standard curve using a known antioxidant like FeSO₄ or Trolox. Express results as µM Trolox Equivalents (TE).

Cytotoxicity & Antiproliferative Screening

Causality: Identifying cytotoxic or antiproliferative activity is fundamental in oncology drug discovery and provides a general measure of a compound's effect on cell health.[19] The benzofuran scaffold is present in several compounds with antiproliferative properties.[4][15]

The MTT assay is a colorimetric method that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals.[20][21]

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the test compound (typically from 100 µM to 0.1 µM) for 48-72 hours.

-

Controls (Self-Validation):

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

-

Vehicle Control: Cells treated with the maximum concentration of DMSO.

-

Negative Control: Untreated cells (representing 100% viability).

-

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[22]

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Caption: The biochemical principle of the MTT cell viability assay.

Part 3: Secondary Screening - Mechanistic Elucidation

If the primary screens yield a "hit"—for instance, potent antiproliferative activity and strong antioxidant capacity—the next logical step is to investigate a potential underlying mechanism. Inflammation is a process deeply intertwined with both cancer and oxidative stress.[23]

Anti-inflammatory Activity Screening

Causality: Many antioxidant compounds exhibit anti-inflammatory effects by quenching reactive oxygen species that act as signaling molecules in inflammatory pathways or by directly inhibiting key inflammatory regulators like NF-κB.[24]

This cell-based assay provides a quantitative measure of the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.[24]

-

Cell Line: Use a stable cell line engineered to express a reporter gene (e.g., Luciferase) under the control of an NF-κB response element (e.g., H293-NF-κB-RE-luc2P cells).[24]

-

Pre-treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulus: Induce NF-κB activation by adding a pro-inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α) to the wells.

-

Controls (Self-Validation):

-

Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082).

-

Stimulated Control: Cells treated with TNF-α and vehicle (DMSO).

-

Unstimulated Control: Cells treated with vehicle only (basal NF-κB activity).

-

-

Incubation: Incubate for an additional 6-8 hours to allow for reporter gene expression.

-

Measurement: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the signal (luminescence) using a plate reader.

-

Calculation: Normalize the signal to the stimulated control and calculate the IC50 value for NF-κB inhibition. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed inhibition is not due to cell death.

Caption: A potential mechanism of anti-inflammatory action via NF-κB pathway.

Part 4: Data Integration and Path Forward

The culmination of this screening cascade is not a collection of disparate data points, but an integrated biological profile.

-

Correlation Analysis: Do the activities correlate? For example, is there an overlap between the cell lines sensitive to the compound's cytotoxic effects and its antioxidant or anti-inflammatory potency? A strong correlation between high antioxidant capacity and potent NF-κB inhibition would support a mechanism involving redox modulation of the inflammatory response.

-

Selectivity Index: For antiproliferative hits, it is crucial to test against a non-cancerous cell line (e.g., human fibroblasts) to calculate a selectivity index (IC50 in normal cells / IC50 in cancer cells). A high index suggests cancer-specific toxicity.

References

-

Aslam, J., et al. (2015). Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). MTT assay. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Available at: [Link]

-

Research & Reviews: A Journal of Drug Design & Discovery. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Available at: [Link]

-

MDPI. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available at: [Link]

-

ResearchGate. (2007). (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. Available at: [Link]

-

PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Available at: [Link]

-

Bentham Science. (2009). In Silico Prediction of Drug Properties. Available at: [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Available at: [Link]

-

Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Available at: [Link]

-

Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Available at: [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Available at: [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Available at: [Link]

-

PubMed Central. (2023). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. Available at: [Link]

-

ResearchGate. (2015). In vitro Screening Systems. Available at: [Link]

-

PubMed. (1977). Antiinflammatory Activity: Evaluation of a New Screening Procedure. Available at: [Link]

-

Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Available at: [Link]

-

Slideshare. (2018). Screening models for inflammatory drugs. Available at: [Link]

-

MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Prediction of Drug-Like Properties. Available at: [Link]

-

MDPI. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Available at: [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

-

National Institutes of Health (NIH). (2022). A review for cell-based screening methods in drug discovery. Available at: [Link]

-

ResearchGate. (2009). In Silico Prediction of Drug Properties. Available at: [Link]

-

Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Available at: [Link]

-

ACS Publications. (2024). Highly Accurate and Explainable Predictions of Small-Molecule Antioxidants for Eight In Vitro Assays Simultaneously through an Alternating Multitask Learning Strategy. Available at: [Link]

-

PubMed Central. (2017). Screening and identification of novel biologically active natural compounds. Available at: [Link]

-

MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

-

MedCrave. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Available at: [Link]

-

ResearchGate. (2024). The application of in silico drug-likeness predictions in pharmaceutical research. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Available at: [Link]

-

Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

-

MDPI. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Available at: [Link]

-

PubMed Central. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Available at: [Link]

-

ResearchGate. (2024). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Available at: [Link]

-

ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. (2E)-3-(1-Benzofuran-2-yl)prop-2-enoic acid 95% | CAS: 132376-67-1 | AChemBlock [achemblock.com]

- 6. fiveable.me [fiveable.me]

- 7. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery [mdpi.com]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 15. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. MTT assay - Wikipedia [en.wikipedia.org]

- 21. MTT assay overview | Abcam [abcam.com]

- 22. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]

- 23. pharmacy180.com [pharmacy180.com]

- 24. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of (2E)-3-(1-benzofuran-2-yl)acrylic acid: A Guide to Investigating Novel Therapeutic Targets

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] (2E)-3-(1-benzofuran-2-yl)acrylic acid, a distinct member of this family, presents a compelling case for in-depth investigation into its therapeutic targets. This guide provides a comprehensive framework for researchers and drug development professionals to explore the mechanism of action and identify and validate potential therapeutic targets for this compound. We will delve into the rationale behind selecting specific target classes based on the known bioactivities of related benzofuran analogs, propose detailed experimental workflows for target validation, and offer insights into the causality behind these experimental choices, thereby providing a self-validating system for investigation.

Introduction: The Benzofuran Core and its Therapeutic Promise

Benzofuran derivatives are a class of heterocyclic compounds widely found in nature and are also accessible through synthetic routes.[2] Their versatile structure, consisting of a fused benzene and furan ring, allows for diverse chemical modifications, leading to a broad range of biological activities.[3] Clinically relevant drugs such as amiodarone (antiarrhythmic) and fruquintinib (anticancer) feature the benzofuran core, highlighting its significance in drug discovery.[4] The acrylic acid moiety attached to the benzofuran ring in (2E)-3-(1-benzofuran-2-yl)acrylic acid suggests potential for Michael addition reactions with biological nucleophiles, a mechanism often exploited in the design of covalent inhibitors.

This guide will focus on three primary areas of investigation for (2E)-3-(1-benzofuran-2-yl)acrylic acid based on the activities of structurally related compounds: oncology, inflammation, and neurodegenerative diseases.

Potential Therapeutic Target Classes and Rationale

Based on extensive literature review of benzofuran derivatives, we have identified several high-priority target classes for (2E)-3-(1-benzofuran-2-yl)acrylic acid.

Oncology: Targeting Aberrant Signaling and Cellular Machinery

The anticancer potential of benzofuran derivatives is well-documented, with activities attributed to the inhibition of key proteins involved in cancer cell proliferation, survival, and angiogenesis.[3][5]

-

Rationale: Several benzofuran-based chalcone derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[4][6] The structural similarity of (2E)-3-(1-benzofuran-2-yl)acrylic acid to these chalcones suggests it may also bind to and inhibit the VEGFR-2 tyrosine kinase.

-

Rationale: A number of benzofuran derivatives have been shown to target the colchicine binding site of tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest, and apoptosis.[7][8][9] This established anti-mitotic activity within the benzofuran class makes tubulin a prime candidate for investigation.

-

Rationale: Specific isoforms of carbonic anhydrase, particularly CA IX and XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Benzofuran derivatives have been designed as potent and selective inhibitors of these tumor-associated CAs.[5]

Inflammation: Modulating Key Inflammatory Mediators

Chronic inflammation is a key driver of various diseases. Benzofuran derivatives have shown promise in modulating inflammatory pathways.[2][10]

-

Rationale: Certain benzofuran compounds have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages by targeting iNOS.[10] This suggests a potential anti-inflammatory mechanism that warrants investigation for (2E)-3-(1-benzofuran-2-yl)acrylic acid.

Neurodegenerative Diseases: Targeting Key Enzymes

The neuroprotective potential of benzofurans has been explored, with a focus on enzymes implicated in the pathology of diseases like Alzheimer's.[11]

-

Rationale: Novel benzofuran-based compounds have been designed as potent inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Experimental Workflows for Target Validation

A systematic and rigorous approach is essential to validate the potential therapeutic targets of (2E)-3-(1-benzofuran-2-yl)acrylic acid. The following section outlines detailed experimental protocols.

Initial Cellular Phenotypic Screening

The first step is to confirm the biological activity of the compound in relevant cellular models.

Protocol 1: Antiproliferative Activity in Cancer Cell Lines

-

Cell Line Selection: Utilize a panel of human cancer cell lines representing different tumor types (e.g., HeLa - cervical, A549 - lung, HCC1806 - breast).[4]

-

MTT Assay:

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of (2E)-3-(1-benzofuran-2-yl)acrylic acid (e.g., 0.1 to 100 µM) for 72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure absorbance at 570 nm to determine cell viability.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

-

Protocol 2: Anti-inflammatory Activity in Macrophages

-

Cell Line: Use RAW 264.7 mouse macrophage cell line.

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Collect the supernatant and mix with Griess reagent.

-

Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

-

Determine the IC50 for NO production inhibition.

-

Target-Specific Enzymatic Assays

Once cellular activity is confirmed, proceed to in vitro assays with the purified target proteins.

Table 1: Summary of Enzymatic Assays

| Target | Assay Type | Principle | Key Parameters |

| VEGFR-2 | Kinase Activity Assay | Measures the transfer of phosphate from ATP to a peptide substrate. | IC50 |

| Tubulin | Polymerization Assay | Monitors the increase in light scattering as tubulin polymerizes into microtubules. | IC50 |

| Carbonic Anhydrase | Esterase Activity Assay | Measures the hydrolysis of p-nitrophenyl acetate. | Ki |

| iNOS | Enzyme Activity Assay | Measures the conversion of L-arginine to L-citrulline. | IC50 |

| AChE | Ellman's Assay | Measures the production of thiocholine from the hydrolysis of acetylthiocholine. | IC50 |

Target Engagement in a Cellular Context

Confirming that the compound interacts with its putative target within a living cell is a critical validation step.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

-

Cell Treatment: Treat relevant cells (e.g., cancer cells for VEGFR-2) with (2E)-3-(1-benzofuran-2-yl)acrylic acid at concentrations around its IC50.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate proteins by gel electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against the phosphorylated and total forms of the target protein and downstream effectors (e.g., p-VEGFR-2, total VEGFR-2, p-Akt, total Akt).

-

Use an appropriate secondary antibody and detect with a chemiluminescent substrate.

-

-

Analysis: Quantify the changes in protein phosphorylation to assess target inhibition.

Visualizing Workflows and Pathways

To better understand the proposed experimental design and the signaling pathways under investigation, the following diagrams are provided.

Caption: A streamlined workflow for target identification and validation.

Caption: The proposed inhibitory action on the VEGFR-2 signaling pathway.

Conclusion and Future Directions

(2E)-3-(1-benzofuran-2-yl)acrylic acid represents a promising starting point for the development of novel therapeutics. The proposed framework provides a clear and logical path for elucidating its mechanism of action and identifying its primary therapeutic targets. The multi-faceted approach, starting from broad phenotypic screening and narrowing down to specific target engagement studies, ensures a high degree of scientific rigor. Future work should focus on lead optimization to improve potency and selectivity, as well as in vivo studies in relevant animal models to establish preclinical proof-of-concept. The exploration of this compound and its analogs could lead to the discovery of new medicines for a range of debilitating diseases.

References

- Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.).

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022).

- Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (n.d.).

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.).

- Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investig

- New Benzofuran Derivatives as an Antioxidant Agent. (n.d.).

- Pharmacological profile of novel psychoactive benzofurans. (n.d.). PubMed.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI.

- Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (n.d.). MDPI.

- Benzofurans: A new profile of biological activities. (2015).

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI.

- Anticancer therapeutic potential of benzofuran scaffolds. (2023).

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). Semantic Scholar.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

(2E)-3-(1-benzofuran-2-yl)acrylic acid spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (2E)-3-(1-Benzofuran-2-yl)acrylic Acid

Authored by: A Senior Application Scientist

Introduction

(2E)-3-(1-Benzofuran-2-yl)acrylic acid, with CAS Number 132376-67-1, is a heterocyclic compound featuring a benzofuran core linked to an acrylic acid moiety.[1][2] Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] The acrylic acid portion provides a versatile handle for further chemical modifications, such as amide bond formation or polymerization.

Accurate structural elucidation and purity assessment are paramount for any research or development involving this molecule. This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for (2E)-3-(1-benzofuran-2-yl)acrylic acid. The interpretations are grounded in fundamental principles and data from analogous structures, offering a predictive but robust framework for researchers.

Molecular Structure and Properties

The fundamental structure combines a planar benzofuran ring system with a trans-configured acrylic acid side chain. This configuration is crucial for its chemical reactivity and biological interactions.

Molecular Formula: C₁₁H₈O₃[1] Molecular Weight: 188.18 g/mol [1] IUPAC Name: (2E)-3-(1-Benzofuran-2-yl)prop-2-enoic acid[1]

Caption: Molecular structure of (2E)-3-(1-benzofuran-2-yl)acrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR are essential for a complete assignment. The data presented here are predicted based on typical chemical shifts for benzofuran and acrylic acid derivatives.[7][8][9]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~12.5 | br s | - | -COOH |

| ~7.80 | d | ~8.0 | Ar-H |

| ~7.70 | d | ~8.0 | Ar-H |

| ~7.65 | d | ~16.0 | =CH-COOH |

| ~7.50 | t | ~7.5 | Ar-H |

| ~7.40 | t | ~7.5 | Ar-H |

| ~7.25 | s | - | Furan-H |

| ~6.80 | d | ~16.0 | Benzofuran-CH= |

Interpretation and Causality:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, appearing as a broad singlet far downfield (~12.5 ppm). Its broadness is due to hydrogen bonding and chemical exchange with trace water in the solvent.

-

Vinylic Protons (-CH=CH-): The two protons on the double bond are diastereotopic and exhibit a large coupling constant (J ≈ 16.0 Hz), which is definitive proof of the (E) or trans configuration. The proton alpha to the carbonyl group (~7.65 ppm) is further downfield than the proton beta to it (~6.80 ppm) due to the electron-withdrawing resonance effect of the carbonyl.

-

Benzofuran Protons: The aromatic protons on the benzene portion of the benzofuran ring are expected to appear in the typical aromatic region of ~7.40-7.80 ppm. Their specific splitting patterns (doublets and triplets) depend on their position and coupling to neighbors. The lone proton on the furan ring (~7.25 ppm) typically appears as a singlet, slightly upfield from the benzene-ring protons.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.0 | C=O (Carboxylic Acid) |

| ~155.0 | C-O (Benzofuran) |

| ~150.0 | C-C= (Benzofuran) |

| ~140.0 | =CH-COOH |

| ~129.0 | Ar-CH |

| ~127.5 | Ar-C (bridgehead) |

| ~125.0 | Ar-CH |

| ~123.0 | Ar-CH |

| ~120.0 | Benzofuran-CH= |

| ~115.0 | Furan-CH |

| ~112.0 | Ar-CH |

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded, appearing around 168.0 ppm.

-

Aromatic and Vinylic Carbons: The carbons of the benzofuran ring and the acrylic double bond resonate between ~112.0 and ~155.0 ppm. Quaternary carbons (those without attached protons) generally show weaker signals. The carbons directly attached to the oxygen atom are significantly deshielded.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1685 | Strong | C=O stretch | Conjugated Carboxylic Acid |

| ~1620 | Strong | C=C stretch | Alkene |

| ~1450 | Medium | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Carboxylic Acid / Furan |

| ~980 | Strong | =C-H bend (out-of-plane) | Trans-Alkene |

Interpretation and Causality:

-

Carboxylic Acid: The most prominent feature is the extremely broad O-H stretching band from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer. The strong C=O stretch appears around 1685 cm⁻¹, a slightly lower frequency than a non-conjugated acid due to its conjugation with the C=C double bond.[10]

-

Alkene: The C=C double bond stretch is observed around 1620 cm⁻¹. Crucially, the strong absorption near 980 cm⁻¹ is a hallmark of the out-of-plane C-H bending vibration of a trans-disubstituted alkene, confirming the (E)-geometry.

-

Benzofuran: Aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. The strong C-O stretching of the furan ether and the carboxylic acid overlap in the 1300-1200 cm⁻¹ region.[11]

Experimental Protocol: IR Data Acquisition

Caption: Typical workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Expected Mass Spectrometry Data (ESI+)

| m/z | Ion | Description |

|---|---|---|

| 189.05 | [M+H]⁺ | Protonated Molecular Ion |

| 171.04 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |

| 143.04 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |

| 115.05 | [C₈H₇O]⁺ | Benzofuran-vinyl fragment |

Interpretation and Fragmentation Pathway: Under Electrospray Ionization (ESI) in positive mode, the molecule will be readily protonated to form the [M+H]⁺ ion at m/z 189. Collision-induced dissociation (CID) would likely initiate fragmentation.

A primary fragmentation pathway for benzofuran derivatives often involves cleavages around the substituent groups.[12][13] For (2E)-3-(1-benzofuran-2-yl)acrylic acid, the likely pathway involves initial losses from the carboxylic acid group.

-

Loss of Water ([M+H - H₂O]⁺): The protonated carboxylic acid can easily eliminate a molecule of water, yielding a stable acylium ion at m/z 171.

-

Loss of Carbon Monoxide ([M+H - H₂O - CO]⁺): The resulting acylium ion can then lose carbon monoxide (CO), a common fragmentation for such species, to give an ion at m/z 143.

-

Formation of Benzofuran Cation: Cleavage of the bond between the vinyl group and the carbonyl group can lead to the formation of a stable benzofuran-vinyl cation at m/z 143, or further fragmentation to a benzofuranyl cation.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated using a standard calibration solution.

-

Full Scan Acquisition (MS1): Acquire a full scan spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS Acquisition (MS/MS): Select the [M+H]⁺ ion (m/z 189.05) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.

-

Data Analysis: Analyze the resulting spectra to confirm the molecular weight and identify fragment ions to support the proposed structure.

Conclusion

The structural confirmation of (2E)-3-(1-benzofuran-2-yl)acrylic acid relies on a synergistic combination of spectroscopic techniques. ¹H NMR confirms the trans geometry of the alkene and the overall proton framework. ¹³C NMR elucidates the carbon backbone. IR spectroscopy provides definitive evidence for the key functional groups, particularly the carboxylic acid and the trans-alkene. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural information through predictable fragmentation patterns. Together, these methods provide a comprehensive and unambiguous characterization of the target molecule, which is essential for its application in research and development.

References

-

National Center for Biotechnology Information. (Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile. PubChem Compound Summary. [Link]

-

Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (2E)-3-(2,3-Dihydro-1-benzofuran-5-yl)acrylic acid. [Link]

-

Barim, E., & Ceylan, S. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer. JOURNAL OF MATERIALS AND ELECTRONIC DEVICES. [Link]

-

Al-Soud, Y. A., et al. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2018(3), M1011. [Link]

-

Lakshmi, N. V., et al. (2024). Synthesis, characterization, and bioevaluation of new benzofurans. World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Barim, E., & Ceylan, S. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer. JOURNAL OF MATERIALS AND ELECTRONIC DEVICES. [Link]

-

Gowramma, B., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Scholars Academic Journal of Pharmacy. [Link]

-

Ghamdi, A. M. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Journal of Chemistry. [Link]

-

Böttcher, J., & Monks, K. Determination and quantification of acrylic acid derivatives. KNAUER Wissenschaftliche Geräte GmbH. [Link]

-

Rotili, D., et al. (2018). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules. [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. [Link]

-

ResearchGate. ¹H and ¹³C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). [Link]

-

Chen, J., et al. (2024). Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. Rapid Communications in Mass Spectrometry. [Link]

-

Vessecchi, R., et al. (2011). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

-

Gieroba, P., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

-

NIST. 2-Propenoic acid. NIST Chemistry WebBook. [Link]

-

Olaru, N., et al. (2013). A ¹H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. [Link]

Sources

- 1. achemblock.com [achemblock.com]

- 2. 132376-67-1|(E)-3-(Benzofuran-2-yl)acrylic acid|BLD Pharm [bldpharm.com]

- 3. dergi-fytronix.com [dergi-fytronix.com]

- 4. Synthesis, characterization, and bioevaluation of new benzofurans. [wisdomlib.org]

- 5. easpublisher.com [easpublisher.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. (Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(2E)-3-(1-benzofuran-2-yl)acrylic acid CAS number 132376-67-1

An In-Depth Technical Guide to (2E)-3-(1-benzofuran-2-yl)acrylic acid (CAS: 132376-67-1)

Introduction

(2E)-3-(1-benzofuran-2-yl)acrylic acid is a heterocyclic compound featuring a benzofuran core linked to an acrylic acid moiety. The benzofuran scaffold is a prominent structural unit found in numerous natural products and synthetic molecules, renowned for its wide spectrum of biological activities.[1][2][3] Derivatives of this scaffold have demonstrated significant therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] This guide provides a comprehensive technical overview of (2E)-3-(1-benzofuran-2-yl)acrylic acid, covering its physicochemical characteristics, synthesis, characterization, biological potential, and key experimental protocols for its evaluation, aimed at researchers and professionals in drug discovery and medicinal chemistry.

Physicochemical Properties

A precise understanding of the compound's physical and chemical properties is foundational for any research application, from designing solubility studies to interpreting analytical data.

| Property | Value | Reference |

| CAS Number | 132376-67-1 | [8][9][10] |

| IUPAC Name | (E)-3-(benzofuran-2-yl)acrylic acid | [8] |

| Molecular Formula | C₁₁H₈O₃ | [8] |

| Molecular Weight | 188.18 g/mol | [8] |

| Purity (Typical) | ≥95% | [8] |

| SMILES | O=C(O)/C=C/C1=CC2=C(C=CC=C2)O1 | [8] |

Synthesis and Characterization

The synthesis of (2E)-3-(1-benzofuran-2-yl)acrylic acid can be efficiently achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is ideal for creating α,β-unsaturated acids from aldehydes. The causality behind this choice lies in its high efficiency and the ready availability of the starting materials: benzofuran-2-carbaldehyde and malonic acid.

Synthetic Workflow: Knoevenagel Condensation

The reaction proceeds by activating malonic acid with a base (e.g., pyridine with a piperidine catalyst), which deprotonates the α-carbon to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzofuran-2-carbaldehyde. Subsequent dehydration and decarboxylation yield the final acrylic acid product.

Caption: Knoevenagel condensation workflow for synthesis.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a suite of spectroscopic methods is employed. Each technique provides a unique piece of the structural puzzle.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Used to identify the number and environment of hydrogen atoms. Key signals would include doublets for the vinyl protons of the acrylic acid chain (with a large coupling constant, J > 15 Hz, confirming the E-isomer), aromatic protons of the benzofuran ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Determines the types of carbon atoms present. Expected signals include those for the carbonyl carbon of the acid, sp² carbons of the vinyl group and the aromatic rings.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups. Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C stretches for the alkene and aromatic rings (~1600-1650 cm⁻¹).

-

Mass Spectrometry (MS): Confirms the molecular weight by providing the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or protonated molecule [M+H]⁺.[11][12][13]

Biological Activity and Therapeutic Potential